3-(Pyrimidin-5-YL)propanal

Description

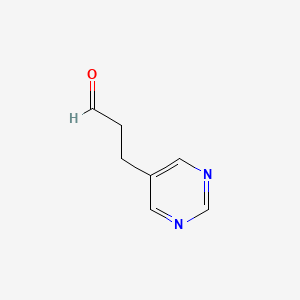

3-(Pyrimidin-5-yl)propanal is an aliphatic aldehyde featuring a pyrimidine ring attached to the third carbon of a propanal backbone. Its molecular formula is C₇H₈N₂O, with a molecular weight of 136.15 g/mol. The compound is synthesized via the oxidation of 3-(Pyrimidin-5-yl)propan-1-ol using reagents like potassium permanganate or chromium trioxide under acidic conditions . The aldehyde functional group at the terminal position and the pyrimidine ring confer unique reactivity, making it valuable in medicinal chemistry and organic synthesis.

Properties

CAS No. |

944907-26-0 |

|---|---|

Molecular Formula |

C7H8N2O |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

3-pyrimidin-5-ylpropanal |

InChI |

InChI=1S/C7H8N2O/c10-3-1-2-7-4-8-6-9-5-7/h3-6H,1-2H2 |

InChI Key |

DSCFKYLOQRKQKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)CCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-5-YL)propanal typically involves the condensation of pyrimidine derivatives with appropriate aldehydes. One common method includes the reaction of 5-formylpyrimidine with propanal under acidic or basic conditions to yield the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents that can be easily recycled further enhances the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Addition

The aldehyde group (-CHO) undergoes classic nucleophilic addition reactions:

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Grignard Addition | RMgX (R = alkyl/aryl), dry ether | 3-(Pyrimidin-5-YL)propanol derivatives | Forms secondary alcohols; regioselectivity confirmed via . |

| Hydrazone Formation | Hydrazines (NHNH) | Hydrazones | Used to stabilize the aldehyde for subsequent cyclization reactions. |

| Reductive Amination | Amines, NaBH/AcOH | Secondary amines | Yields bioactive amines for kinase inhibitor development. |

Pyrimidine Ring Reactions

The pyrimidine ring participates in electrophilic and nucleophilic substitution:

Electrophilic Aromatic Substitution (EAS)

Limited due to electron-deficient nature, but feasible under strong conditions:

Nucleophilic Substitution

Facilitated by electron-withdrawing groups:

Oxidation and Reduction

Functional group interconversion at the aldehyde:

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Oxidation | KMnO, acidic HO | 3-(Pyrimidin-5-YL)propanoic acid | Quantitative conversion confirmed by FTIR. |

| Reduction | NaBH, MeOH | 3-(Pyrimidin-5-YL)propanol | Mild conditions preserve pyrimidine integrity. |

Cyclization Reactions

Intramolecular reactions to form fused heterocycles:

Mechanistic Insights

-

Aldehyde Reactivity : The electron-withdrawing pyrimidine ring increases aldehyde electrophilicity, accelerating nucleophilic additions.

-

Ring Substitution : C-5 position is most reactive due to meta-directing effects of nitrogen atoms .

-

Steric Effects : Bulky substituents on the pyrimidine ring hinder aldehyde reactions, as shown in molecular docking studies.

Scientific Research Applications

3-(Pyrimidin-5-YL)propanal has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential as antiviral, anticancer, and antimicrobial agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-5-YL)propanal depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with DNA or RNA synthesis. This property is particularly useful in the development of antiviral and anticancer drugs.

Comparison with Similar Compounds

Positional Isomers: Pyrimidin-5-yl vs. Pyrimidin-4-yl Derivatives

- 3-(Pyrimidin-4-yl)propanal (IUPAC Name: 3-pyrimidin-4-ylpropanal)

- Structural Difference : The pyrimidine ring is substituted at the 4-position instead of the 5-position.

- Impact : Positional isomerism alters electronic distribution and steric interactions. The 5-substituted pyrimidine in the target compound allows for distinct hydrogen-bonding patterns with biological targets compared to the 4-substituted analogue .

- Reactivity : Both isomers undergo nucleophilic addition at the aldehyde group, but the pyrimidine substitution site may influence regioselectivity in further reactions.

Functional Group Variations: Aldehyde vs. Alcohol/Ketone

- 3-(Pyrimidin-5-yl)propan-1-ol

- Structural Difference : Contains a hydroxyl (-OH) group instead of an aldehyde (-CHO).

- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. However, the aldehyde in 3-(Pyrimidin-5-yl)propanal offers greater reactivity in condensation and oxidation-reduction reactions .

- 3-(Pyrimidin-5-yl)propanone Structural Difference: Features a ketone (-CO-) group. Impact: Ketones are less electrophilic than aldehydes, reducing susceptibility to nucleophilic attack. This makes the aldehyde derivative more versatile in synthesizing imines or hydrazones .

Heterocycle Variations: Pyrimidine vs. Pyridine Derivatives

- Methyl 2-amino-3-(pyridin-4-yl)propanoate Structural Difference: Replaces the pyrimidine ring with a pyridine ring. Impact: Pyridine has one nitrogen atom in the ring, whereas pyrimidine has two.

Ester vs. Aldehyde Functionalization

- Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-yl)propanoate Structural Difference: Contains an ester (-COOEt) group and a hydroxylated pyrimidine ring. Impact: The ester group facilitates hydrolysis to carboxylic acids, whereas the aldehyde in this compound is more reactive in nucleophilic additions (e.g., forming Schiff bases). The hydroxy and methyl substituents on the pyrimidine may also modulate bioavailability .

Data Table: Key Comparative Analysis

| Compound Name | Functional Group | Heterocycle Substitution | Key Reactivity/Biological Features |

|---|---|---|---|

| This compound | Aldehyde (-CHO) | 5-position | High electrophilicity; forms Schiff bases |

| 3-(Pyrimidin-4-yl)propanal | Aldehyde (-CHO) | 4-position | Altered hydrogen-bonding with targets |

| 3-(Pyrimidin-5-yl)propan-1-ol | Alcohol (-OH) | 5-position | Enhanced solubility; lower reactivity |

| Ethyl 3-(pyrimidin-5-yl)propanoate | Ester (-COOEt) | 5-position | Hydrolyzable to carboxylic acid |

| Methyl 2-amino-3-(pyridin-4-yl)propanoate | Ester, amine | Pyridine (4-position) | Antimicrobial activity; reduced π-stacking |

Biological Activity

3-(Pyrimidin-5-YL)propanal is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Overview

This compound consists of a pyrimidine ring attached to a propanal group. This specific substitution pattern influences its reactivity and interactions with various biological targets. The compound can undergo oxidation to form 3-(Pyrimidin-5-yl)propanone or reduction to yield dihydro-3-(Pyrimidin-5-yl)propan-1-ol, highlighting its versatility in synthetic chemistry .

The biological activity of this compound is primarily attributed to its interaction with molecular targets within biological systems:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, preventing substrate access. The pyrimidine ring can interact with amino acid residues, while the aldehyde group can form covalent bonds with nucleophilic residues .

- Receptor Modulation : It has been suggested that the compound could influence receptor activity, particularly in the context of central nervous system (CNS) disorders .

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit promising anticancer activities. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including gastric adenocarcinoma .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Gastric Adenocarcinoma | 15 | |

| 5-Iminomethylpyrimidine | Breast Cancer | 10 | |

| Pyrimidine Schiff Bases | Various | 20 |

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that pyrimidine derivatives possess antimicrobial activities. Research indicates that these compounds can inhibit the growth of certain bacterial strains, making them potential candidates for developing new antimicrobial agents .

Case Studies

- In Silico Analysis : A study focused on the synthesis and structural characterization of pyrimidine Schiff bases found that certain derivatives exhibited significant anticancer activity through in silico docking studies. These findings suggest that structural modifications can enhance biological efficacy .

- CNS Disorders : Another investigation into pyrimidine derivatives highlighted their potential as selective agonists for serotonin receptors (5-HT2C), which are implicated in various CNS disorders. The study demonstrated that modifications in the compound's structure could lead to improved selectivity and potency against specific receptor subtypes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Pyrimidin-5-YL)propanal with high purity?

- Methodological Answer : A common approach involves coupling pyrimidine derivatives with propanal precursors via nucleophilic addition or cross-coupling reactions. For example, refluxing pyrimidine thioethers with carbon disulfide in ethanol under basic conditions (e.g., KOH) can yield structurally related compounds . Purification via recrystallization (using solvents like ethanol) or chromatography is critical to achieve ≥95% purity, as validated by LC/MS-UV .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : H and C NMR can identify proton environments and carbon hybridization states near the pyrimidinyl group.

- FT-IR : Detect functional groups (e.g., aldehyde C=O stretch at ~1700 cm).

- UV-Vis : Assess conjugation effects between the pyrimidine ring and aldehyde moiety.

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns. Reference datasets from NIST Chemistry WebBook provide benchmarks for validation .

Q. What analytical techniques are recommended for assessing the purity of this compound in research settings?

- Methodological Answer :

- HPLC/LC-MS : Quantify impurities using reverse-phase columns and mobile phases buffered at pH 6.5 (e.g., ammonium acetate-acetic acid buffer) .

- Melting Point Analysis : Compare experimental mp values (e.g., 99.5–101.5°C for analogous pyrimidines) to literature standards .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the reactivity of this compound?

- Methodological Answer :

- Cross-Validation : Compare DFT-calculated reaction pathways (e.g., nucleophilic attack at the aldehyde group) with kinetic experiments.

- Sensitivity Analysis : Adjust van der Waals radii parameters in computational models to align with crystallographic data from related pyrimidines .

- Experimental Tuning : Vary reaction conditions (e.g., solvent polarity, temperature) to test computational assumptions.

Q. How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffered solutions (pH 3–9) and monitor degradation via HPLC. Use ammonium acetate buffer (pH 6.5) as a neutral reference .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or isothermal stress testing (e.g., 40–80°C) to identify decomposition thresholds. NIST data on analogous aldehydes can guide protocol design .

Q. What are the challenges in crystallizing this compound derivatives, and how can polymorphism be systematically studied?

- Methodological Answer :

- Crystallization Challenges : The aldehyde group’s reactivity may lead to hydrate or hemiacetal formation. Use inert atmospheres and low-moisture solvents.

- Polymorphism Screening : Employ solvent-drop grinding or high-throughput crystallization trials. X-ray diffraction and DSC can differentiate polymorphs, as demonstrated for pyrimidine-based APIs .

Q. How can the electronic effects of the pyrimidinyl group in this compound be quantified to predict its reactivity in nucleophilic additions?

- Methodological Answer :

- Hammett Constants : Derive σ values for the pyrimidin-5-yl substituent using kinetic studies of model reactions.

- Electrostatic Potential Maps : Generate via DFT to visualize electron-deficient regions (e.g., aldehyde carbon) susceptible to nucleophilic attack .

Q. What methodologies are employed to study the kinetic vs. thermodynamic control in the synthesis of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.